molecular formula C27H37N3O9 B12736226 4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid CAS No. 91098-44-1

4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid

Cat. No.: B12736226
CAS No.: 91098-44-1
M. Wt: 547.6 g/mol
InChI Key: WMUOGHUMHUBQTQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid is a complex organic compound that features a piperazine ring, an ethoxy group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with 1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline involves its interaction with specific molecular targets. The piperazine ring and phenylethyl group play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the piperazine ring enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

91098-44-1

Molecular Formula

C27H37N3O9

Molecular Weight

547.6 g/mol

IUPAC Name

4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid

InChI

InChI=1S/C23H33N3O.2C2H2O4/c1-3-27-23-11-9-22(10-12-23)24-20(2)19-26-17-15-25(16-18-26)14-13-21-7-5-4-6-8-21;2*3-1(4)2(5)6/h4-12,20,24H,3,13-19H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

WMUOGHUMHUBQTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C)CN2CCN(CC2)CCC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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